molecular formula C11H14N2O2 B2420173 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210238-35-9

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No. B2420173
M. Wt: 206.245
InChI Key: XPEMBCIMCWZGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance . The SMILES string for this compound is NCc1cccc(c1)N2CCOC2=O .


Molecular Structure Analysis

The InChI key for this compound is CSHIRRDTCOQWTI-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 192.21 . The SMILES string for this compound is NCc1cccc(c1)N2CCOC2=O , which can be used to predict some of its properties using chemoinformatics tools.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, to which the compound belongs, is a popular heterocycle framework in synthetic organic chemistry. Its synthesis approaches are well-documented, with a focus on mechanistic and stereochemical outcomes. These compounds have applications as protective groups for 1,2-aminoalcohols and are used in asymmetric synthesis (Zappia et al., 2007).
  • Crystal Structures : Studies on the crystal structures of oxazolidinecarbohydrazides (a related class) have revealed various weak interactions like C-H···O, C-H···π, and π-π stacking interactions. This structural information is crucial for understanding the properties and potential applications of such compounds (Nogueira et al., 2015).

Biological and Pharmacological Activities

  • Antifungal Properties : Research indicates that some derivatives of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one demonstrate potential antifungal activity against specific fungal strains, highlighting the biological relevance of oxazolidinone derivatives (Pandit et al., 2012).
  • Enzymatic Synthesis : The enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate is a novel area, with potential applications in pharmaceuticals due to the diverse biological and pharmacological activities of oxazolidinones (Yadav & Pawar, 2014).

Applications in Drug Development

  • Antibacterial Agents : Oxazolidinones, like the one , are part of the chemical structure of many drugs, especially antibiotics. Their derivatives have been explored for improved safety profiles in antibacterial therapy, indicating their potential in medicinal chemistry (Gordeev & Yuan, 2014).

Safety And Hazards

This compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictogram GHS05 (corrosion) applies to it . The precautionary statements P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) apply .

properties

IUPAC Name

3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEMBCIMCWZGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCOC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one

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